5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
Overview
Description
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is a compound of interest in the field of chemistry . It has been reported that polycyclic systems containing [1,2,4]triazolo[1,5-a]pyrimidine moiety are used as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, or calcium channel modulators. They can also be used for the treatment of Alzheimer’s disease and insomnia .
Synthesis Analysis
The synthesis of diheterocyclic compounds from 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine has been described . This compound can be converted into triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles . The structures of the intermediates and the target compounds were confirmed by 1H-NMR, MS, and elemental analyses .Molecular Structure Analysis
The structure of 2-Thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine was confirmed by its 1H-NMR spectrum and elemental analysis . The NMR spectrum showed the methylene, amino, and mercapto group protons as three singlets .Chemical Reactions Analysis
At room temperature, 2-Thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine reacted with CS2 in ethanol in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate at reflux to afford compound 2 .Scientific Research Applications
Synthesis and Derivative Formation
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide serves as a precursor for synthesizing a wide range of diheterocyclic compounds, including triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. These compounds' structures have been confirmed through various analytical techniques, indicating the versatility of this chemical in creating complex molecules for further research applications (Liu et al., 2008).
Fungicidal and Herbicidal Activities
Novel derivatives synthesized from 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine have shown significant fungicidal activities. This includes novel triazolopyrimidine-thiadiazole diheterocyclic compounds and carbonylhydrazone derivatives, which have been evaluated for their effectiveness against various fungi, suggesting potential applications in agriculture to protect crops from fungal diseases (Zhou Xin, 2009; Li De-jiang, 2008).
Anticancer Activity
Research has extended into the anticancer domain, where derivatives of 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine, particularly those nanoencapsulated in liposomes, have shown promising results against melanoma cell lines. This suggests a potential for developing novel anticancer therapies that are more effective and selective for tumor cells while minimizing toxicity to normal cells (Fandzloch et al., 2020).
Green Chemistry Synthesis
An environmentally friendly synthesis method for creating 5,9-dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones has been developed using 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine as a key intermediate. This method adheres to green chemistry principles, being both catalyst- and solvent-free, highlighting its role in sustainable chemical synthesis practices (Karami et al., 2015).
properties
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O/c1-4-3-5(2)14-8(10-4)11-6(13-14)7(15)12-9/h3H,9H2,1-2H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGYXGFWIOEAAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346119 | |
Record name | 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide | |
CAS RN |
350478-67-0 | |
Record name | 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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